IDH2-C100 is a compound that targets the isocitrate dehydrogenase 2 enzyme, which is crucial in cellular metabolism and has been implicated in various cancers, particularly acute myeloid leukemia and gliomas. Mutations in the IDH2 gene lead to a gain-of-function that results in the production of the oncometabolite D-2-hydroxyglutarate. The development of inhibitors like IDH2-C100 aims to mitigate the effects of these mutations by restoring normal metabolic functions.
IDH2-C100 is classified as a small molecule inhibitor specifically designed to inhibit mutant forms of isocitrate dehydrogenase 2. It is derived from extensive research into the biochemical pathways affected by IDH2 mutations, which are prevalent in several malignancies. The compound is part of a broader category of IDH inhibitors being developed to target neoplastic cells with altered metabolic pathways due to IDH mutations .
The synthesis of IDH2-C100 typically involves several organic chemistry techniques, including:
Technical details often include specific reagents and conditions used in each step, ensuring high yields and purity of the final compound.
The synthesis pathway may involve multiple steps, including:
IDH2-C100's molecular structure can be characterized by its specific functional groups that interact with the active site of mutant IDH2 enzymes. The precise three-dimensional conformation is essential for its inhibitory activity.
IDH2-C100 undergoes specific chemical reactions when interacting with mutant IDH2 enzymes:
The kinetics of these reactions can be analyzed using various techniques such as:
IDH2-C100 functions primarily through competitive inhibition:
In vitro studies have shown that IDH2-C100 significantly reduces D-2-hydroxyglutarate levels in cell lines expressing mutant IDH2, indicating its potential effectiveness as a therapeutic agent .
IDH2-C100 is primarily researched for its applications in oncology:
By targeting mutant forms of isocitrate dehydrogenase 2, compounds like IDH2-C100 represent promising avenues for cancer therapy, aiming to restore normal metabolic processes disrupted by oncogenic mutations.
Isocitrate dehydrogenase 2 (IDH2) is a mitochondrial enzyme central to the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). This reaction generates NADPH, a critical cofactor for maintaining cellular redox homeostasis by reducing glutathione and thioredoxin systems. IDH2-dependent NADPH production protects cells against oxidative stress by neutralizing reactive oxygen species (ROS), which can otherwise cause DNA damage and trigger apoptosis. Beyond energy metabolism, α-KG serves as a co-substrate for α-KG-dependent dioxygenases, including histone demethylases (e.g., JmjC-domain proteins) and DNA demethylases (TET family), linking IDH2 activity to epigenetic regulation [6] [7].
Under hypoxic conditions, wild-type IDH2 facilitates reductive carboxylation—a metabolic rewiring where α-KG is converted to isocitrate and citrate. This pathway enables cancer cells to utilize glutamine-derived carbon for lipid biosynthesis, supporting membrane production in rapidly proliferating tumors. In triple-negative breast cancer (TNBC), wild-type IDH2 overexpression correlates with advanced disease stages and poor prognosis, highlighting its non-mutational role in oncogenesis [5] [8].
Table 1: Key Metabolic Functions of Wild-Type vs. Mutant IDH2
Function | Wild-Type IDH2 | Mutant IDH2 (R140Q/R172K) |
---|---|---|
Primary Reaction | Isocitrate → α-KG + NADPH + CO₂ | α-KG → D-2-HG |
NADPH Generation | Yes | Impaired |
Redox Homeostasis | Maintains glutathione reduction | Disrupted, increases oxidative stress |
Epigenetic Impact | Supports α-KG-dependent demethylation | Inhibits demethylases via D-2-HG |
Reductive Carboxylation | Promotes citrate synthesis for lipogenesis | Suppressed |
Somatic mutations at IDH2 arginine residues R140 and R172 confer neomorphic activity, enabling the enzyme to reduce α-KG to D-2-hydroxyglutarate (D-2-HG). This oncometabolite accumulates to millimolar levels in IDH2-mutant cancers—up to 100-fold higher than physiological concentrations. Structurally, D-2-HG mimics α-KG but lacks the carbonyl group essential for dioxygenase catalysis. Consequently, it competitively inhibits α-KG-dependent enzymes:
Table 2: Prevalence of IDH2 Mutations in Human Cancers
Cancer Type | IDH2 R140Q Mutation (%) | IDH2 R172K Mutation (%) | Source |
---|---|---|---|
Acute Myeloid Leukemia (AML) | 8–20% | 3–9% | [2] [9] |
Chondrosarcoma | 5–16% | 12–54% | [2] |
Angioimmunoblastic T-cell Lymphoma | 20–33% | <5% | [2] |
Sinonasal Undifferentiated Carcinoma | 35–80% | Rare | [2] |
Transgenic mouse models expressing IDH2 R140Q/R172K develop cardiomyopathy, neurodegeneration, and glycogen accumulation due to D-2-HG–mediated mitochondrial dysfunction. Notably, D-2-HG secretion from tumors can induce paracrine toxicity in cardiac tissue, suggesting systemic effects beyond tumorigenesis [3].
The dependency of IDH2-mutant cancers on D-2-HG production creates a therapeutic vulnerability. IDH2-C100 (chemical name: N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine) is a potent, selective inhibitor of IDH2 R140Q/R172K mutants. Its design leverages structural insights from enasidenib (AG-221), an FDA-approved mutant IDH2 inhibitor for AML. Key advantages include:
Table 3: Comparison of Mutant IDH2 Inhibitors
Parameter | IDH2-C100 | Enasidenib (AG-221) | AGI-6780 |
---|---|---|---|
Chemical Class | Triazine-diamine | Triazine-carboxamide | Quinoline-urea |
Target Mutations | R140Q, R172K | R140Q, R172K | R140Q |
IC50 (Mutant IDH2) | <0.1 µM | ~100 nM | ~40 nM |
Wild-Type Inhibition | Weak | Moderate | Weak |
Clinical Status | Preclinical | FDA-approved (AML) | Preclinical |
Emerging evidence suggests wild-type IDH2 inhibition may also benefit non-mutant cancers. In TNBC, IDH2 supports reductive carboxylation; its inhibition elevates α-KG, suppressing HIF-1α–mediated glycolysis and ATP synthesis. This dual metabolic hit sensitizes tumors to chemotherapy [5] [10]. Additionally, IDH2 blockade in CD8+ T cells enhances memory differentiation, potentially improving CAR-T cell therapies [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3